5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 110962-94-2
VCID: VC0193182
InChI: InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Molecular Formula:
Molecular Weight:

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 110962-94-2

Cat. No.: VC0193182

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 110962-94-2

Specification

CAS No. 110962-94-2
IUPAC Name 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Introduction

Structural Characterization

Molecular Structure and Composition

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate represents a mixed diester derivative of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. The core structure consists of a partially reduced pyridine ring (1,4-dihydropyridine) with specific substituents at defined positions. The compound features an asymmetric esterification pattern, with a methyl ester at the 3-position and a 2-cyanoethyl ester at the 5-position.

The structural components can be analyzed as follows:

  • Central 1,4-dihydropyridine scaffold with a partially reduced nitrogen heterocycle

  • 2,6-dimethyl substitution pattern on the dihydropyridine ring

  • 4-(2,3-dichlorophenyl) substituent providing aromatic and halogenated functionality

  • 3-O-methyl carboxylate group (methyl ester at position 3)

  • 5-O-(2-cyanoethyl) carboxylate group (2-cyanoethyl ester at position 5)

The compound exhibits structural similarity to 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (CAS: 138279-32-0), which contains the same core structure but with free carboxylic acid groups instead of ester functionalities .

Structural Significance in Relation to Known Compounds

The 1,4-dihydropyridine nucleus represents a privileged structure in medicinal chemistry, particularly known for compounds with calcium channel modulating activity. The specific substitution pattern in this compound merits attention for several reasons:

  • The 2,3-dichlorophenyl group at position 4 introduces halogen atoms that can enhance lipophilicity, metabolic stability, and specific binding interactions with biological targets.

  • The mixed ester pattern (methyl and 2-cyanoethyl) creates an asymmetric distribution of electronic and steric properties, potentially influencing biological activity profiles.

  • The 2-cyanoethyl group introduces a nitrile functionality that can serve as a hydrogen bond acceptor and provide opportunities for further chemical modifications.

Physicochemical Properties

Fundamental Physical Properties

Based on structural analysis and comparison with related dihydropyridine derivatives, the following physicochemical properties can be reasonably estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂₁H₁₈Cl₂N₂O₅Derived from structural interpretation
Molecular Weight449.29 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on molecular weight and structural complexity
Melting Point>200°CExtrapolated from similar dihydropyridine compounds
SolubilityLimited water solubility (<0.1 mg/mL); Soluble in organic solventsBased on lipophilic character and functional groups

The related compound 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid has a reported density of 1.5±0.1 g/cm³ and boiling point of 512.2±50.0°C at 760 mmHg , which provides reference values for estimating similar properties of the title compound.

Molecular and Electronic Properties

PropertyEstimated ValueSignificance
LogP3.8-4.3Indicates lipophilicity; related compound has LogP of 3.39
Hydrogen Bond Acceptors7Oxygen atoms (5), nitrogen atoms (1), cyano group (1)
Hydrogen Bond Donors1NH group in dihydropyridine ring
Topological Polar Surface Area~95-105 ŲAffects membrane permeability and bioavailability
Rotatable Bonds7Influences conformational flexibility

The presence of the cyano group in the 2-cyanoethyl ester would contribute additional polarizability and hydrogen bond accepting capability compared to simpler alkyl esters, potentially affecting solubility behavior and receptor interactions.

Synthesis and Preparation Methods

Proposed Synthetic Routes

The synthesis of 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would likely involve a modified Hantzsch synthesis followed by selective esterification procedures. A plausible synthetic strategy could include:

Core Structure Formation

The 1,4-dihydropyridine core could be constructed using a variation of the Hantzsch dihydropyridine synthesis, which typically involves the condensation of an aldehyde, β-ketoesters, and ammonia or an amine derivative. This would require:

  • 2,3-Dichlorobenzaldehyde as the aryl aldehyde component

  • Appropriate β-ketoesters to introduce the desired substituents

  • Ammonia or ammonium acetate as the nitrogen source

Esterification Strategy

Several approaches could be employed for introducing the specific ester groups:

  • Sequential Esterification: Starting with the dicarboxylic acid derivative, selective esterification could be performed using:

    • Methanol with acid catalysis for the methyl ester

    • 2-Cyanoethanol with coupling reagents for the 2-cyanoethyl ester

  • Protecting Group Strategy: Using orthogonal protection/deprotection sequences to achieve regioselective esterification

  • Direct Synthesis: Using appropriate β-ketoesters in the initial Hantzsch synthesis to directly incorporate the desired ester functionalities

Synthetic Challenges and Considerations

ChallengeDescriptionPotential Solution
RegioselectivityAchieving selective esterification at specific positionsUtilize steric and electronic differences between carboxyl groups
Protecting Group CompatibilityEnsuring compatibility with the cyano functionalityMild reaction conditions to avoid cyano group reactivity
PurificationSeparation from reaction byproductsOptimized chromatographic conditions
Scale-up ConsiderationsAdapting laboratory procedures for larger scaleProcess optimization and alternative reagent selection

Spectroscopic Characterization

Predicted Spectral Properties

Based on the structure, the following spectroscopic characteristics would be anticipated:

Infrared Spectroscopy (IR)

Functional GroupExpected Absorption Range (cm⁻¹)Assignment
N-H stretching3300-3400Dihydropyridine NH
C≡N stretching2240-2260Cyano group
C=O stretching1720-1740Ester carbonyl groups
C=C stretching1620-1640Dihydropyridine ring
C-Cl stretching740-780Aryl chloride bonds

Nuclear Magnetic Resonance (NMR)

¹H NMR expected signals:

  • NH proton: δ 8.0-9.0 ppm (singlet)

  • Aromatic protons: δ 7.0-7.6 ppm (complex pattern)

  • Methine proton (position 4): δ 4.5-5.0 ppm (singlet)

  • OCH₃ protons: δ 3.5-3.8 ppm (singlet)

  • CH₂CH₂CN protons: δ 2.5-4.2 ppm (two sets of triplets)

  • CH₃ protons (positions 2,6): δ 2.0-2.4 ppm (singlets)

¹³C NMR expected signals:

  • Ester carbonyl carbons: δ 165-175 ppm

  • Aromatic and dihydropyridine carbons: δ 100-150 ppm

  • Cyano carbon: δ 115-120 ppm

  • Methine carbon (position 4): δ 35-45 ppm

  • Methyl and methylene carbons: δ 15-35 ppm

Mass Spectrometry

  • Molecular ion peak corresponding to C₂₁H₁₈Cl₂N₂O₅ (m/z 449)

  • Characteristic fragmentation patterns including:

    • Loss of cyanoethyl group

    • Loss of methoxy group

    • Fragmentation of the dihydropyridine ring

MethodApplicationKey Parameters
HPLCPurity determinationC18 column, gradient elution with acetonitrile/water
TLCReaction monitoringSilica gel, ethyl acetate/hexane systems
Elemental AnalysisComposition verificationC, H, N, Cl percentages
Melting PointPurity indicatorSharp melting range indicates high purity

Structure-Activity Relationship and Pharmacological Relevance

Structural Comparison with Known Bioactive Compounds

The title compound shares structural similarities with several classes of bioactive compounds:

Compound ClassShared Structural FeaturesBiological Relevance
Dihydropyridine Calcium Channel Blockers1,4-Dihydropyridine core with ester groups at positions 3 and 5Cardiovascular applications (antihypertensive, antianginal)
Multidrug Resistance ModulatorsHalogenated aryl substituents and dihydropyridine scaffoldPotential to overcome drug resistance in cancer therapy
Neuroprotective AgentsDihydropyridine structure with redox propertiesAntioxidant and neuroprotective potential

Predicted Pharmacological Properties

Based on structural features, the following pharmacological properties might be anticipated:

PropertyPredictionStructural Basis
Calcium Channel ModulationPotential activity1,4-Dihydropyridine core with specific substitution pattern
Metabolic StabilityModerate to highPresence of halogen atoms and steric hindrance
Distribution and Tissue PenetrationLipophilic character suggests good membrane permeabilityLogP value and balance of lipophilic/hydrophilic features
Target SelectivityPossibly differential from standard DHPsUnique mixed ester pattern and cyano functionality

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

CompoundSimilaritiesDifferencesKnown Properties
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid Identical core structure and aryl substitutionFree carboxylic acids vs. ester functionalitiesDensity: 1.5±0.1 g/cm³, Boiling Point: 512.2±50.0°C, LogP: 3.39
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateSimilar dihydropyridine core with diester patternDifferent aryl substitution and ester groupsKnown for redox properties and synthetic utility
Commercial calcium channel blockers (e.g., nifedipine)1,4-Dihydropyridine scaffold with ester functionalitiesDifferent substitution patterns at various positionsWell-established pharmacological profiles

Structure-Property Relationships

The following structural features of the title compound would be expected to influence its properties in comparison to related compounds:

  • Mixed Ester Pattern: The combination of methyl and 2-cyanoethyl esters creates an asymmetric electronic distribution that could affect:

    • Crystal packing and physical properties

    • Metabolic profile and hydrolysis rates

    • Receptor binding orientation and selectivity

  • 2,3-Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring would impact:

    • Lipophilicity and membrane penetration

    • Metabolic stability (resistance to oxidative metabolism)

    • Electronic properties affecting binding interactions

  • Cyano Functionality: The nitrile group introduces:

    • Additional hydrogen bond accepting capability

    • Altered electronic properties

    • Potential for metabolic transformation or conjugation

Applications in Research and Development

Synthetic Chemistry Applications

The compound could serve as:

  • An intermediate for further structural elaboration through reactions at the cyano group

  • A model compound for studying regioselective reactions on dihydropyridine scaffolds

  • A reference standard for analytical method development

Medicinal Chemistry Applications

Potential applications in drug discovery include:

  • Probe Compound: For investigating structure-activity relationships of dihydropyridine-based drugs

  • Pharmacophore Exploration: Testing the effects of mixed ester patterns on bioactivity

  • Lead Optimization: Model for understanding the impact of cyano-containing substituents

Future Research Directions

Synthesis and Characterization

Priority research areas include:

  • Development of efficient and scalable synthetic routes

  • Complete spectroscopic characterization including 2D NMR studies

  • X-ray crystallographic analysis to confirm three-dimensional structure

  • Investigation of stereochemical aspects at the C-4 position

Biological Evaluation

Suggested biological screening would include:

  • Calcium channel modulation assays in comparison with established drugs

  • Evaluation of antioxidant and neuroprotective properties

  • Assessment of cytotoxicity and potential anticancer activity

  • Metabolic stability studies to determine hydrolysis rates of the different ester groups

Structure Optimization Studies

Future structural modifications could explore:

  • Alternative halogen substitution patterns on the phenyl ring

  • Different alkyl chain lengths at the cyanoethyl position

  • Introduction of additional functional groups to enhance specific properties

  • Development of water-soluble derivatives for improved bioavailability

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